1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)-
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Overview
Description
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- typically involves the condensation of mercaptoethanol with formaldehyde, followed by subsequent reactions to introduce the oxime and aminocarbonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-ethyl-, O-(aminocarbonyl)oxime, (Z)-
- 1,3-Oxathiolan-4-one, 5-methyl-, O-(methylamino)carbonyl]oxime, 3,3-dioxide
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- is unique due to its specific substitution pattern and the presence of both oxime and aminocarbonyl groups.
Properties
CAS No. |
54266-77-2 |
---|---|
Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] carbamate |
InChI |
InChI=1S/C5H8N2O3S/c1-3-4(11-2-9-3)7-10-5(6)8/h3H,2H2,1H3,(H2,6,8)/b7-4- |
InChI Key |
ZGMMGLOQPITVPV-DAXSKMNVSA-N |
Isomeric SMILES |
CC1/C(=N/OC(=O)N)/SCO1 |
Canonical SMILES |
CC1C(=NOC(=O)N)SCO1 |
Origin of Product |
United States |
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